H-DL-Cys.HCl

Description

Structure

3D Structure of Parent

Properties

CAS No. |

10318-18-0 |

|---|---|

Molecular Formula |

C3H8ClNO2S |

Molecular Weight |

157.62 g/mol |

IUPAC Name |

2-amino-3-sulfanylpropanoic acid;hydron;chloride |

InChI |

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H |

InChI Key |

IFQSXNOEEPCSLW-UHFFFAOYSA-N |

Canonical SMILES |

[H+].C(C(C(=O)O)N)S.[Cl-] |

melting_point |

Mp 175-178 ° dec. |

Other CAS No. |

7048-04-6 52-89-1 10318-18-0 |

physical_description |

Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

Synonyms |

DL-Cysteinehydrochloride; 10318-18-0; 2-amino-3-mercaptopropanoicacidhydrochloride; CYSTEINEHYDROCHLORIDE; H-DL-Cys-OH.HCl; (+-)-Cysteinehydrochloride; NSC8746; EINECS233-698-2; CYSTEINE,HYDROCHLORIDE,DL-; MFCD00064552; DL-Cysteinehydrochloridehydrate; DL-Cysteinehydrochlorideanhydrous; L-Cysteine,hydrochloride(1:1); Cysteinechlorohydrate; DL-CYSTEINEHCL; L-Cystein-hydrochloride; ACMC-20al3w; D-2-Amino-3-MercaptopropionicAcidHydrochloride; CYSTEINE,(L); ACMC-20a6d7; (R)-Cysteine-hydrochloride; SCHEMBL18160; KSC493Q7N; C9768_SIGMA; AC1L18J4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DL-Cysteine Hydrochloride (H-DL-Cys.HCl)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of DL-Cysteine Hydrochloride (H-DL-Cys.HCl), a racemic mixture of the D and L enantiomers of the amino acid cysteine, presented as its hydrochloride salt. This form enhances the stability of cysteine, an otherwise easily oxidized compound.[1][2] It is utilized in various research and industrial applications, including as an NMDA glutamatergic receptor agonist.[3]

Quantitative Physicochemical Data

The key physicochemical properties of DL-Cysteine Hydrochloride are summarized below. Data for both the anhydrous and monohydrate forms are provided for clarity.

| Property | Value (Anhydrous) | Value (Monohydrate) | Reference(s) |

| Molecular Formula | C₃H₈ClNO₂S | C₃H₁₀ClNO₃S | [4],[5] |

| Molecular Weight | 157.62 g/mol | 175.64 g/mol | ,, |

| CAS Number | 10318-18-0 | 96998-61-7 | ,, |

| IUPAC Name | 2-amino-3-sulfanylpropanoic acid;hydrochloride | 2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | , |

| Melting Point | 109-112 °C | Not specified | |

| Boiling Point | 389.7°C at 760 mmHg | Not specified | |

| Flash Point | 189.5°C | Not specified | |

| Solubility | Soluble in water, ethanol, and acetic acid. | Soluble in water | |

| Appearance | White crystalline powder | White crystalline powder |

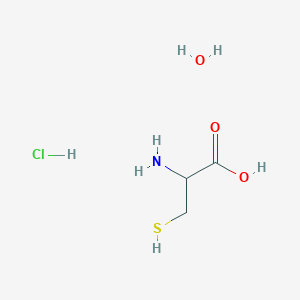

Chemical Structure and Visualization

This compound is the hydrochloride salt of DL-cysteine. The core structure is the amino acid cysteine, which features a central carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a thiol side chain (-CH₂SH). The hydrochloride salt is formed by the protonation of the amino group by hydrochloric acid.

Caption: Chemical structure of protonated Cysteine with a Chloride counter-ion.

Experimental Protocols

Synthesis of DL-Cysteine Hydrochloride

A common laboratory and industrial method for preparing DL-Cysteine Hydrochloride involves the direct reaction of DL-cysteine with hydrochloric acid.

-

Objective: To convert free-base DL-cysteine into its more stable hydrochloride salt.

-

Methodology:

-

DL-cysteine is dissolved in an aqueous solution of hydrochloric acid. The amount of HCl used is typically at least a 1:1 molar ratio to the cysteine.

-

The resulting solution is concentrated, often by evaporation under reduced pressure, to induce crystallization.

-

The formed crystals of DL-cysteine hydrochloride are collected via filtration.

-

The crystals may be washed with a solvent mixture, such as ethanol-diethyl ether-hydrochloric acid, to remove impurities.

-

The final product is dried, for instance, at 40°C using warm air, and stored in a dry environment to prevent moisture absorption.

-

An alternative synthesis route involves the electrochemical reduction of cystine (the oxidized dimer of cysteine) in a hydrochloric acid medium. This method often uses metallic cathodes like zinc or tin.

Optical Resolution of DL-Cysteine Hydrochloride

To isolate the individual D-(-) and L-(+) enantiomers from the racemic mixture, a preferential crystallization technique can be employed. This process leverages the differing solubilities of the racemate and the pure enantiomers.

-

Objective: To separate D-cysteine hydrochloride and L-cysteine hydrochloride from the DL-racemic mixture.

-

Methodology:

-

A saturated or supersaturated aqueous solution of DL-cysteine hydrochloride is prepared. The hydrochloride form has a significantly higher water solubility than free-base cysteine.

-

The solution is inoculated with seed crystals of the desired pure enantiomer (e.g., L-cysteine hydrochloride monohydrate).

-

This seeding induces the preferential crystallization of that same enantiomer from the solution.

-

The crystals (e.g., L-cysteine hydrochloride monohydrate) are then separated from the solution, which is now enriched in the other enantiomer (D-cysteine).

-

The undesired enantiomer remaining in the solution can be racemized back to the DL-form and recycled into the process.

-

Logical Workflow for Synthesis and Resolution

The following diagram illustrates the general workflow from the synthesis of the racemic mixture to the isolation of a pure enantiomer.

References

- 1. L-Cysteine hydrochloride [chembk.com]

- 2. CA1285958C - Method of separating monohydrate of l-cysteine hydrochloride - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C3H8ClNO2S | CID 53395091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DL-cysteine hydrochloride hydrate | C3H10ClNO3S | CID 12219647 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Cysteine Hydrochloride (H-DL-Cys.HCl)

For Researchers, Scientists, and Drug Development Professionals

DL-Cysteine Hydrochloride (H-DL-Cys.HCl) is the hydrochloride salt of DL-cysteine, a racemic mixture of the D- and L-isomers of the sulfur-containing amino acid, cysteine. The hydrochloride form enhances the stability of cysteine, particularly against oxidation, making it a preferred form for use in pharmaceuticals, cell culture media, and food industries. This guide provides a comprehensive overview of its physical and chemical properties, biological significance, and relevant experimental protocols.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of DL-Cysteine Hydrochloride are summarized below. These properties are crucial for its handling, formulation, and application in various scientific contexts.

Table 1: Quantitative Physical and Chemical Data for DL-Cysteine Hydrochloride

| Property | Value (Anhydrous) | Value (Monohydrate) | Reference(s) |

| CAS Number | 10318-18-0 | 96998-61-7 | [1][2] |

| Molecular Formula | C₃H₈ClNO₂S | C₃H₁₀ClNO₃S | [1][2] |

| Molecular Weight | 157.62 g/mol | 175.64 g/mol | [2] |

| Appearance | White crystalline powder | White crystalline powder or colorless crystals | |

| Melting Point | Not specified; decomposes | 109-112 °C | |

| Solubility | Soluble in water, ethanol, acetic acid. Insoluble in acetone. | Soluble in water. | |

| pH (1% aq. solution) | Not specified | 1.5 - 2.0 (for L-isomer) |

Chemical Stability and Reactivity:

DL-Cysteine hydrochloride is significantly more stable than its free amino acid counterpart, particularly in acidic conditions. However, it remains sensitive to light, moisture, and air. The most critical aspect of its chemical reactivity is the thiol (-SH) group.

-

Oxidation: In neutral or slightly alkaline aqueous solutions, the thiol group is readily oxidized by air to form a disulfide bond, resulting in the dimer cystine. This process is accelerated by the presence of heavy metal ions like iron and copper. The acidic nature of the hydrochloride salt helps to stabilize the thiol group and prevent this oxidation.

-

Incompatibilities: It is incompatible with strong oxidizing agents and some metals.

-

Storage: For long-term stability, it should be stored in a dark place under an inert atmosphere at room temperature.

Biological Significance and Key Pathways

Cysteine is a semi-essential amino acid with a pivotal role in numerous biological processes. Its significance stems primarily from the nucleophilic and redox-active properties of its thiol group.

Cysteine-Cystine Redox Cycle The reversible oxidation of two cysteine molecules to form one molecule of cystine is a fundamental reaction in protein chemistry and cellular redox balance. The disulfide bond in cystine is crucial for stabilizing the tertiary and quaternary structures of many proteins.

Glutathione Synthesis Pathway Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. GSH plays a vital role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining redox homeostasis. The synthesis occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

Experimental Protocols

Accurate quantification and effective purification are essential for research and development involving DL-Cysteine HCl.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for quantifying cysteine in various samples. Due to cysteine's lack of a strong chromophore and its instability, analysis often requires oxidation to the stable cysteic acid, followed by derivatization.

Methodology:

-

Sample Preparation & Oxidation:

-

Accurately weigh the sample containing cysteine.

-

To oxidize cysteine to the more stable cysteic acid, treat the sample with a performic acid/phenol mixture at 0°C.

-

Decompose the excess oxidation reagent with sodium disulfite.

-

-

Acid Hydrolysis:

-

Perform acid hydrolysis on the oxidized sample using 6 M HCl for approximately 23 hours to break any peptide bonds and liberate the amino acids.

-

-

pH Adjustment & Dilution:

-

Carefully adjust the pH of the hydrolysate to approximately 2.2.

-

Dilute the sample to a known volume with an appropriate buffer.

-

-

Chromatographic Separation:

-

Inject the prepared sample into an HPLC system equipped with an ion-exchange column.

-

Separate the amino acids using a suitable gradient elution program.

-

-

Post-Column Derivatization & Detection:

-

After separation, the eluent is mixed with a derivatizing agent, typically ninhydrin, in a post-column reactor.

-

The resulting colored derivative is detected using a photometric (visible light) detector at 570 nm.

-

-

Quantification:

-

Calculate the concentration of cysteine by comparing the peak area of cysteic acid in the sample to that of a known standard.

-

Protocol 2: Purification by Crystallization from Aqueous HCl

This protocol describes a general method to purify L-cysteine hydrochloride monohydrate from a complex mixture, such as a fermentation broth or a protein hydrolysate, by leveraging its solubility properties in hydrochloric acid.

Methodology:

-

Initial Preparation:

-

Start with a solution containing L-cysteine, along with impurities like L-cystine, other amino acids (e.g., L-serine), and inorganic salts.

-

If starting from a fermentation broth, remove cells and other solids by centrifugation or filtration.

-

-

Impurity Precipitation:

-

Add concentrated hydrochloric acid to the solution until the final HCl concentration is at least 15% (w/w), preferably 20-30%.

-

Maintain the solution temperature at or above 20°C (e.g., 30-40°C). At this high HCl concentration and temperature, the solubility of L-cystine and many inorganic salts (like NaCl) is significantly reduced.

-

Hold the solution under these conditions to allow for the precipitation of these impurities.

-

Remove the solid impurities by filtration.

-

-

Crystallization of L-Cysteine HCl Monohydrate:

-

Take the filtrate from the previous step, which is now enriched in L-cysteine HCl.

-

Cool the solution to a temperature not exceeding 10°C, and potentially as low as -20°C, to induce crystallization. L-cysteine hydrochloride monohydrate will crystallize out of the solution.

-

-

Isolation and Drying:

-

Collect the L-cysteine hydrochloride monohydrate crystals by filtration (e.g., vacuum filtration).

-

Wash the crystals with a cold solution, such as an ethanol-ether-hydrochloric acid mixture, to remove residual mother liquor.

-

Dry the purified crystals under vacuum to obtain the final product. The resulting product typically has a purity of >98%.

-

Safety and Handling

DL-Cysteine Hydrochloride is classified as an irritant.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautions: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate laboratory apparel. If dust exposure limits are exceeded, a respirator may be necessary.

-

Storage: Store in a dry, well-ventilated place in tightly closed containers. Keep away from incompatible materials such as strong oxidizing agents.

References

role of H-DL-Cys.HCl as a reducing agent

An In-depth Technical Guide to H-DL-Cys.HCl as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Cysteine Hydrochloride (this compound) is the hydrochloride salt of a racemic mixture of the sulfur-containing amino acid, cysteine.[1][2] Its utility extends beyond its biological role as a protein building block, serving as a potent and versatile reducing agent in various scientific and pharmaceutical applications. The presence of a thiol (-SH) group in its side chain endows cysteine with the ability to participate in redox reactions, most notably the reduction of disulfide bonds.[3] The hydrochloride form enhances the compound's stability and solubility, particularly in aqueous solutions, making it a practical choice for laboratory use.[4][5] This guide provides a comprehensive overview of the core mechanism, quantitative aspects, and practical applications of this compound as a reducing agent, complete with experimental protocols and workflow visualizations.

Core Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism by which this compound acts as a reducing agent is through thiol-disulfide exchange . This reaction is fundamental to protein chemistry, governing the formation and cleavage of disulfide bonds that stabilize the tertiary and quaternary structures of many proteins.

The process is initiated when the thiol group of cysteine is deprotonated to form a highly reactive thiolate anion (-S⁻). This nucleophilic thiolate then attacks an accessible disulfide bond (R-S-S-R') in a target molecule, such as a protein. The reaction proceeds via an SN2-type mechanism, forming a transient mixed disulfide intermediate (Cys-S-S-R). A second cysteine molecule then attacks this intermediate, releasing the now-reduced target molecule (R'-SH) and forming a stable oxidized dimer of cysteine, known as cystine, which contains a disulfide bond.

The overall reaction can be summarized as:

2 R'-SH (Cysteine) + R-S-S-R (Oxidized Target) ⇌ R'-S-S-R' (Cystine) + 2 R-SH (Reduced Target)

The efficiency of this reaction is pH-dependent, as the concentration of the reactive thiolate species increases at pH values approaching or exceeding the pKₐ of the thiol group (approximately 8.3 for free cysteine).

Quantitative Data: Comparative Reducing Power

The efficacy of a reducing agent is quantified by its standard reduction potential (E°'), which measures its tendency to donate electrons. A more negative E°' indicates a stronger reducing agent. This compound is a moderately strong reducing agent, suitable for many applications, though other reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are stronger. TCEP is particularly advantageous as it is odorless, stable, and does not contain a thiol group, making it non-reactive with common alkylating agents.

The table below summarizes the standard reduction potentials for cysteine and other commonly used reducing agents, providing a basis for selecting the appropriate reagent for a specific application.

| Reducing Agent | Chemical Structure | Standard Reduction Potential (E°' at pH 7) | Key Characteristics |

| Cysteine/Cystine | Amino acid with a thiol group | ~ -0.22 V | Biological, moderately strong, pH-dependent. |

| Glutathione (GSH) | Tripeptide, major intracellular antioxidant | ~ -0.24 V | Primary intracellular reductant. |

| β-Mercaptoethanol (BME) | Thiol-containing alcohol | -0.26 V | Pungent odor, commonly used in SDS-PAGE. |

| Dithiothreitol (DTT) | "Cleland's reagent" | -0.33 V | Strong reductant, forms stable internal disulfide. |

| TCEP | Phosphine-based, non-thiol | -0.29 V | Odorless, irreversible, and effective at low pH. |

Applications in Research and Drug Development

The reducing properties of this compound are leveraged in several key areas:

-

Protein Chemistry : It is used to cleave disulfide bonds in proteins prior to analysis by methods like SDS-PAGE or mass spectrometry. This reduction ensures complete protein denaturation, allowing for accurate molecular weight determination and sequence analysis.

-

Cell Culture : Cysteine is an essential amino acid in cell culture media. Its concentration and redox state can influence cell growth and the stability of expressed proteins, such as monoclonal antibodies, by affecting disulfide bond integrity.

-

Antioxidant and Cytoprotective Agent : As a precursor to the major intracellular antioxidant glutathione, cysteine plays a critical role in cellular redox homeostasis. It can directly scavenge reactive oxygen species (ROS), protecting cells from oxidative stress-induced damage and apoptosis, a key consideration in neurodegenerative disease research and drug development.

-

Drug Formulation : Its antioxidant properties are utilized to prevent the oxidation of active pharmaceutical ingredients (APIs), thereby enhancing the stability and shelf-life of drug products.

Experimental Protocols

Protocol for Reduction and Alkylation of Protein Samples for Mass Spectrometry

This protocol describes a standard procedure for reducing protein disulfide bonds with this compound, followed by alkylation to irreversibly block the resulting free thiols, preventing re-oxidation and ensuring accurate downstream analysis.

Materials:

-

Protein sample (e.g., 1 mg/mL in a suitable buffer)

-

Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

-

This compound solution: 100 mM in Denaturation Buffer (prepare fresh)

-

Alkylation Reagent: 200 mM Iodoacetamide (IAA) in Denaturation Buffer (prepare fresh, protect from light)

-

Quenching Solution: 200 mM DTT or Cysteine in water

-

Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

-

Protease (e.g., Trypsin)

Procedure:

-

Solubilization & Denaturation : Dissolve the protein sample in an appropriate volume of Denaturation Buffer.

-

Reduction : Add the 100 mM this compound solution to the protein sample to a final concentration of 10 mM. Incubate for 1 hour at 37°C. This step cleaves the disulfide bonds.

-

Alkylation : Add the 200 mM Iodoacetamide solution to the reduced sample to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark. This step covalently modifies the free cysteine thiols.

-

Quenching : Add the quenching solution to a final concentration of 25 mM to react with and neutralize any excess iodoacetamide. Incubate for 15 minutes at room temperature in the dark.

-

Buffer Exchange/Dilution : Dilute the sample at least 5-fold with Digestion Buffer to reduce the urea concentration to below 2 M, which is necessary for optimal protease activity.

-

Proteolytic Digestion : Add protease (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

-

Sample Cleanup : Acidify the sample with formic acid and desalt using a C18 solid-phase extraction (SPE) column prior to LC-MS/MS analysis.

Role as a Cellular Antioxidant

This compound functions as an effective antioxidant by directly scavenging harmful reactive oxygen species (ROS) like the hydroxyl radical (•OH) and by serving as a precursor for glutathione (GSH) synthesis. The thiol group donates a hydrogen atom (electron + proton) to neutralize the ROS, becoming a thiyl radical (Cys-S•) in the process. This radical is relatively stable and can react with another thiyl radical to form non-toxic cystine.

Conclusion

This compound is a valuable and multifunctional tool for researchers and developers. Its role as a reducing agent, grounded in the fundamental chemistry of thiol-disulfide exchange, enables critical applications from protein characterization to cell culture optimization. Its function as an antioxidant provides a mechanism for mitigating oxidative stress, a crucial factor in drug development and disease modeling. A thorough understanding of its chemical properties, comparative reducing strength, and practical application protocols allows for its effective and precise use in a professional laboratory setting.

References

- 1. This compound | C3H8ClNO2S | CID 53395091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

Solubility Profile of H-DL-Cysteine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl) in aqueous and organic solvents. Due to the limited availability of specific quantitative data for the DL-racemic mixture, this document presents available data for the closely related L-cysteine hydrochloride, offering valuable insights for experimental design and application. This guide also outlines a standard experimental protocol for solubility determination and explores the significant role of cysteine in cellular signaling pathways.

Quantitative Solubility Data

Table 1: Solubility of L-Cysteine Hydrochloride and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Citation |

| L-Cysteine Hydrochloride Monohydrate | Water | Not Specified | 10 g / 100 mL | [1] |

| L-Cysteine Hydrochloride Monohydrate | Cold Water | Not Specified | Soluble | [2] |

| L-Cysteine | Water | 25 | High | [3] |

| L-Cysteine | Methanol | 25 | Moderate | [3] |

| L-Cysteine | Ethanol | 25 | Moderate | [3] |

| L-Cysteine | n-Propanol | 25 | Lower | |

| L-Cysteine | Isopropanol | 25 | Lower | |

| L-Cysteine | Acetone | 25 | Low | |

| L-Cysteine | Ethyl Acetate | 25 | Very Low | |

| L-Cysteine | Acetonitrile | 25 | Very Low |

Note: The qualitative solubility order for L-Cysteine in various pure solvents at a given temperature is generally as follows: Water > Methanol > Ethanol > n-Propanol > Isopropanol > 1,4-Dioxane > Acetone > sec-Butanol ≈ Ethyl Acetate > n-Butanol > Isobutanol > Acetonitrile.

Experimental Protocol: Determination of Solubility by the Static Gravimetric Method

The following protocol describes a reliable method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

H-DL-Cysteine Hydrochloride (high purity)

-

Selected solvent(s) (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Sealed vials or test tubes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum desiccator

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

For finer suspensions, centrifugation at the experimental temperature can be employed to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume or mass of the clear supernatant using a pre-warmed/cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.

-

Accurately weigh the filtered sample.

-

Evaporate the solvent from the sample under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the solute or under vacuum).

-

Weigh the remaining solid residue (the dissolved this compound).

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction, based on the recorded masses of the solute and the solvent.

-

Below is a DOT script for a workflow diagram of this experimental protocol.

Cysteine in Cellular Signaling

While this compound is a stable salt form used for delivery, the biological activity stems from the cysteine molecule itself. Cysteine plays a crucial role in numerous cellular signaling pathways, primarily through its reactive thiol (-SH) group, which is central to redox signaling.

One of the key signaling pathways involving cysteine is the synthesis of glutathione (GSH), a major intracellular antioxidant. Cysteine is a rate-limiting precursor for GSH synthesis. The availability of cysteine can, therefore, modulate the cellular redox state and protect cells from oxidative damage.

Another significant pathway is the cystathionine β-synthase (CBS)/hydrogen sulfide (H₂S) pathway. In this pathway, L-cysteine is converted to H₂S, a gaseous signaling molecule, by the enzyme CBS. H₂S has been shown to be involved in various physiological processes, including the proliferation and differentiation of neural stem cells.

The following diagram illustrates the central role of cysteine in these two interconnected signaling pathways.

References

An In-Depth Technical Guide on the Stability and Degradation of DL-Cysteine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cysteine hydrochloride is a synthetically produced, racemic mixture of the L- and D-enantiomers of the sulfur-containing amino acid cysteine, stabilized as a hydrochloride salt. It finds wide application in the pharmaceutical, food, and cosmetic industries as an antioxidant, dough conditioner, and precursor for various active pharmaceutical ingredients. Understanding the stability and degradation profile of DL-Cysteine hydrochloride is paramount for ensuring product quality, safety, and efficacy, particularly in drug development where impurities and degradation products can have significant biological effects.

This technical guide provides a comprehensive overview of the stability and degradation of DL-Cysteine hydrochloride, focusing on its degradation pathways, the influence of various environmental factors, and the analytical methodologies for its stability assessment.

Chemical Stability and Degradation Pathways

The stability of DL-Cysteine hydrochloride is intrinsically linked to the reactive thiol (-SH) group of the cysteine molecule. This functional group is susceptible to oxidation, which is the primary degradation pathway.

Oxidative Degradation

The principal degradation reaction of DL-Cysteine hydrochloride is the oxidation of the thiol group of two cysteine molecules to form a disulfide bond, resulting in the formation of cystine . This reaction is readily accelerated by the presence of oxygen, particularly at neutral or alkaline pH.[1] The presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze this oxidation process.[2]

Degradation Pathway: Oxidation to Cystine

Caption: Primary oxidative degradation pathway of DL-Cysteine hydrochloride.

Further oxidation of the sulfur atom can lead to the formation of more highly oxidized species such as cysteine sulfenic acid, cysteine sulfinic acid, and ultimately cysteic acid, although these are generally formed under more stringent oxidative conditions.

Factors Influencing Stability

The rate of degradation of DL-Cysteine hydrochloride is significantly influenced by several environmental factors.

pH

DL-Cysteine hydrochloride exhibits its greatest stability in acidic conditions. In acidic solutions (e.g., pH 2-3), the thiol group is protonated, which makes it less susceptible to oxidation.[1] As the pH increases towards neutral and alkaline conditions, the deprotonation of the thiol group to the more reactive thiolate anion (RS⁻) increases, leading to a rapid acceleration of the oxidation rate.

Temperature

As with most chemical reactions, the degradation of DL-Cysteine hydrochloride is accelerated by increased temperature. While stable for extended periods at low temperatures (e.g., below 0°C), its degradation rate increases at room temperature and becomes rapid at elevated temperatures (e.g., above 80°C).[1] High temperatures can also promote other degradation reactions, such as deamination or decarboxylation, though these are less common under typical storage conditions.

Light

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate and accelerate degradation reactions. Photodegradation can involve the formation of radical species, leading to a more complex mixture of degradation products.

Presence of Metal Ions

Trace amounts of metal ions, especially transition metals like copper and iron, can act as catalysts for the oxidation of cysteine to cystine, significantly increasing the degradation rate.[2] Therefore, it is crucial to control the levels of metal impurities in formulations containing DL-Cysteine hydrochloride.

Quantitative Stability Data

While specific kinetic data for DL-Cysteine hydrochloride is not extensively available in a consolidated format, the following table summarizes the general effects of different stress conditions on its stability. The degradation rate will be highly dependent on the specific conditions of the study (e.g., concentration, presence of catalysts, etc.).

| Stress Condition | Parameter | Observation | Degradation Products |

| pH | Acidic (pH < 4) | Relatively stable. | Minimal degradation. |

| Neutral (pH 6-8) | Increased degradation rate. | Cystine. | |

| Alkaline (pH > 8) | Rapid degradation. | Cystine and other by-products. | |

| Temperature | Low (< 0°C) | Excellent stability. | Negligible degradation. |

| Room Temp (20-25°C) | Slow oxidation over time. | Cystine. | |

| High (> 80°C) | Rapid decomposition. | Cystine, potential deamination and decarboxylation products. | |

| Light | UV Radiation | Accelerated degradation. | Complex mixture, including cystine and radical-mediated products. |

| Oxidation | Air/Oxygen | Primary cause of degradation. | Cystine. |

| Oxidizing Agents (e.g., H₂O₂) | Rapid and extensive degradation. | Cystine, cysteine sulfenic/sulfinic/sulfonic acids. | |

| Metal Ions | Cu²⁺, Fe³⁺ | Catalyzes oxidation. | Cystine. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of DL-Cysteine hydrochloride involves conducting forced degradation studies and employing a stability-indicating analytical method.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and to demonstrate the specificity of the analytical method.

Objective: To generate potential degradation products of DL-Cysteine hydrochloride under various stress conditions.

Materials:

-

DL-Cysteine hydrochloride

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of DL-Cysteine hydrochloride in a suitable solvent (e.g., deionized water or a dilute acid to enhance initial stability). The concentration should be appropriate for the analytical method being used.

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of a suitable concentration of HCl (e.g., 0.1 M or 1 M). Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of a suitable concentration of NaOH (e.g., 0.1 M or 1 M). Keep the solution at room temperature or heat gently (e.g., at 40°C) for a defined period, monitoring for degradation. Neutralize the solution with an appropriate acid before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add a solution of H₂O₂ (e.g., 3%). Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Place a solid sample of DL-Cysteine hydrochloride and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

-

Photolytic Degradation: Expose a solid sample and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC).

Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study of DL-Cysteine hydrochloride.

Stability-Indicating Analytical Method: HPLC-UV

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to an acidic value like 2.5) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~210-220 nm

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is demonstrated by showing that the peak for DL-Cysteine is well-resolved from the peaks of its degradation products generated during the forced degradation study.

Cysteine in Biological Signaling Pathways

Cysteine plays a crucial role in various biological processes beyond being a building block for proteins. Its thiol group is central to its function in redox signaling and as a precursor to important molecules.

Glutathione (GSH) Synthesis and Redox Homeostasis

Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. GSH plays a critical role in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS).

Simplified Glutathione Synthesis Pathway

Caption: Simplified overview of the glutathione (GSH) synthesis pathway.

Hydrogen Sulfide (H₂S) Signaling

Cysteine is a substrate for enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), which produce hydrogen sulfide (H₂S). H₂S is now recognized as an important gaseous signaling molecule (gasotransmitter) involved in various physiological processes, including vasodilation, neuromodulation, and cytoprotection.

Conclusion

The stability of DL-Cysteine hydrochloride is a critical attribute that must be thoroughly understood and controlled, especially in pharmaceutical applications. The primary degradation pathway is oxidation to cystine, a reaction that is highly dependent on pH, temperature, light, and the presence of metal ions. This guide has provided a framework for understanding these factors and for designing and implementing robust stability testing programs. By employing systematic forced degradation studies and validated stability-indicating analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing DL-Cysteine hydrochloride. A thorough understanding of its degradation profile is essential for the development of stable formulations and for setting appropriate storage conditions and shelf-life.

References

H-DL-Cys.HCl: A Comprehensive Material Safety Technical Guide for Researchers

Introduction:

H-DL-Cys.HCl, or DL-Cysteine hydrochloride (CAS Number: 10318-18-0), is a racemic mixture of the hydrochloride salt of the amino acid cysteine.[1][2][3] It is a crucial compound in various research and development applications, including pharmaceutical development, cell culture, and biochemical studies.[2] Understanding its material safety profile is paramount for ensuring safe handling and experimental reproducibility. This technical guide provides an in-depth overview of the material safety data for this compound, tailored for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and key safety protocols are visualized using logical diagrams.

Chemical and Physical Properties

This section details the key physical and chemical properties of DL-Cysteine hydrochloride. These properties are essential for proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C3H8ClNO2S | [4] |

| Molecular Weight | 157.61 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 109-112 °C | |

| Boiling Point | 389.7°C at 760 mmHg | |

| Solubility | Soluble in water | |

| Storage Temperature | Room temperature, in an inert atmosphere | |

| Sensitivity | Air sensitive and hygroscopic |

Toxicological Information

The toxicological profile of this compound is crucial for assessing its potential health effects. The following table summarizes the available acute toxicity data.

| Metric | Value | Species | Route | Source |

| LD50 (Lethal Dose, 50%) | >2,000 mg/kg bw | Rat | Oral | |

| LC50 (Lethal Concentration, 50%) | >100 mg/l (96 h) | Fish (Danio rerio) | - | |

| EC50 (Effective Concentration, 50%) | >100 mg/l (48 h) | Crustacea (Daphnia magna) | - | |

| EC50 (Effective Concentration, 50%) | >100 mg/l (72 h) | Algae/aquatic plants (Pseudokirchneriella subcapitata) | - |

Toxicological Summary:

-

Acute Toxicity: Not classified as acutely toxic.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory or Skin Sensitization: Not likely to have sensitizing potential.

-

Germ Cell Mutagenicity: Not expected to cause germ cell mutagenicity.

-

Carcinogenicity: Not expected to have carcinogenic potential for humans. No component is listed as a carcinogen by IARC or NTP.

-

Reproductive Toxicity: The Registry of Toxic Effects of Chemical Substances (RTECS) contains reproductive data for this substance.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Specific Target Organ Toxicity (Repeated Exposure): No effects known.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Experimental Protocols & Handling

Due to the nature of material safety data sheets, detailed experimental protocols for toxicological studies are not publicly available. The provided data is a summary of results from standardized tests. For researchers conducting their own toxicological assessments, it is recommended to follow established OECD guidelines for chemical testing.

Personal Protective Equipment (PPE) and Handling Workflow:

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting to minimize exposure and ensure safety.

Caption: Recommended workflow for safely handling this compound.

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of accidental exposure.

First-Aid Decision Tree:

This diagram provides a logical flow for responding to different types of exposure to this compound.

Caption: Decision tree for first-aid measures upon exposure.

Accidental Release Measures

In the event of a spill, a clear and systematic response is necessary to ensure the safety of laboratory personnel and the environment.

Spill Response Workflow:

The following diagram outlines the logical steps to take when responding to a spill of this compound.

References

The Multifaceted Biological Functions of DL-Cysteine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cysteine hydrochloride, a salt of the racemic mixture of D- and L-cysteine, is a pivotal molecule in a myriad of biological processes. While L-cysteine is the proteinogenic enantiomer, the DL-form provides a valuable tool for research and pharmaceutical applications. This technical guide delves into the core biological functions of DL-Cysteine hydrochloride, with a focus on its role as a precursor to the master antioxidant glutathione, its intrinsic antioxidant properties, its involvement in crucial signaling pathways, and its toxicological profile. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed experimental protocols and quantitative data to facilitate further investigation and application.

Core Biological Functions

DL-Cysteine hydrochloride's biological significance is primarily attributed to the thiol (-SH) group of the cysteine molecule. This reactive group is central to its function as a potent antioxidant and a precursor to other vital sulfur-containing compounds.[1][2]

Precursor to Glutathione (GSH) Synthesis

The most prominent role of cysteine is its function as a rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine.[3][4] GSH is the most abundant intracellular antioxidant, playing a critical role in detoxifying reactive oxygen species (ROS), maintaining the cellular redox state, and conjugating xenobiotics.[5] The hydrochloride form of DL-cysteine enhances its stability and solubility, making it an effective supplement for replenishing intracellular cysteine levels and subsequently boosting GSH synthesis.

The synthesis of GSH occurs in two ATP-dependent steps:

-

γ-glutamylcysteine synthesis: Catalyzed by glutamate-cysteine ligase (GCL), this is the rate-limiting step.

-

Glutathione synthesis: Catalyzed by glutathione synthetase (GS), which adds glycine to γ-glutamylcysteine.

The availability of cysteine is a major determinant of the rate of GSH synthesis.

Antioxidant Properties

Beyond its role as a GSH precursor, cysteine itself possesses direct antioxidant properties. The thiol group can directly scavenge free radicals by donating a hydrogen atom, thereby neutralizing their reactivity. This process oxidizes cysteine to cystine, which can be subsequently reduced back to two cysteine molecules, participating in the cellular redox cycle.

Role in Protein Structure and Function

The thiol group of cysteine residues in proteins is crucial for forming disulfide bonds (-S-S-). These bonds are critical for the proper folding, stability, and function of many proteins, particularly those secreted from cells.

Other Metabolic Roles

Cysteine is a central molecule in sulfur metabolism, serving as a precursor for the synthesis of other important compounds, including:

-

Taurine: An amino acid with various physiological functions, including roles in the nervous system.

-

Hydrogen Sulfide (H₂S): A gaseous signaling molecule involved in vasodilation and neuromodulation.

-

Coenzyme A: Essential for the metabolism of carbohydrates and fats.

-

Iron-Sulfur Clusters: Prosthetic groups in many enzymes involved in electron transfer reactions.

Quantitative Data

The following tables summarize key quantitative data related to the biological and toxicological properties of cysteine.

| Parameter | Organism | Route of Administration | Value | Reference(s) |

| LD50 | Rat | Oral | 1890 mg/kg bw | |

| Rat | Intraperitoneal | 1620 mg/kg bw | ||

| Rat | Subcutaneous | 1550 mg/kg bw | ||

| Rat | Intravenous | 1140 mg/kg bw | ||

| Mouse | Oral | 3550 mg/kg | ||

| NOAEL | Rat (male, 4-week study) | Oral (L-cysteine) | < 500 mg/kg/day | |

| Rat (male, 4-week study) | Oral (D-cysteine) | 500 mg/kg/day |

Table 1: Toxicological Data for Cysteine

| Assay | Compound | IC50 Value | Reference(s) |

| DPPH Radical Scavenging | Cysteine Derivative (in Sm-cluster) | (8.49 ± 0.16) × 10⁻³ µmol/mL | |

| ABTS Radical Scavenging | Cysteine-containing di- and tripeptides | Varies depending on peptide structure |

Table 2: In Vitro Antioxidant Activity of Cysteine Derivatives

| Parameter | Condition | Rate | Reference(s) |

| Fractional Synthesis Rate (FSR) of Whole Blood GSH | Adequate sulfur amino acid diet | 0.65 ± 0.13 day⁻¹ | |

| Sulfur amino acid-free diet | 0.49 ± 0.13 day⁻¹ | ||

| Absolute Synthesis Rate (ASR) of Whole Blood GSH | Adequate sulfur amino acid diet | 747 ± 216 µmol·L⁻¹·day⁻¹ | |

| Sulfur amino acid-free diet | 579 ± 135 µmol·L⁻¹·day⁻¹ |

Table 3: Glutathione Synthesis Rates in Humans

Signaling Pathways

DL-Cysteine hydrochloride influences several critical signaling pathways, primarily through its impact on cellular redox status and as a precursor to signaling molecules.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including those involved in glutathione synthesis (e.g., GCLC, GCLM). Cysteine and its derivatives can activate the Nrf2 pathway by modulating the redox state of Keap1's reactive cysteine residues, such as C151, C273, and C288.

The Cystathionine β-Synthase (CBS)/Hydrogen Sulfide (H₂S) Pathway

Cysteine is a substrate for the enzyme cystathionine β-synthase (CBS), which, along with cystathionine γ-lyase (CSE), produces hydrogen sulfide (H₂S). H₂S is a gasotransmitter with diverse physiological roles, including vasodilation, neuromodulation, and cytoprotection. The CBS/H₂S pathway is involved in various cellular processes, and its dysregulation has been implicated in several diseases.

Experimental Protocols

Quantification of Cysteine and its Metabolites by HPLC

This protocol describes a general method for the quantification of total cysteine and related thiols in plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.

Materials:

-

Blood collection tubes with EDTA

-

Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP)

-

Trichloroacetic acid (TCA)

-

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)

-

Borate buffer

-

HPLC system with a fluorescence detector and a C18 reversed-phase column

-

Cysteine, cystine, and other relevant standards

Procedure:

-

Sample Collection and Preparation:

-

Collect blood in EDTA tubes and centrifuge to obtain plasma.

-

To 100 µL of plasma, add a reducing agent like TCEP to reduce disulfide bonds.

-

Precipitate proteins by adding an equal volume of TCA.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

-

Derivatization:

-

Neutralize the acidic supernatant with a base (e.g., NaOH).

-

Add borate buffer and the derivatizing agent SBD-F.

-

Incubate the mixture to allow for the derivatization of thiol groups.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized thiols on a C18 column using an appropriate mobile phase gradient.

-

Detect the fluorescent derivatives using an excitation wavelength of ~385 nm and an emission wavelength of ~515 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of cysteine and other thiols.

-

Quantify the amount of each thiol in the sample by comparing its peak area to the standard curve.

-

Reference: A detailed protocol for the simultaneous determination of various aminothiols can be found in the work of Jones et al. and other similar publications.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method to assess the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound (DL-Cysteine hydrochloride) solutions at various concentrations

-

Ascorbic acid or Trolox as a positive control

-

Methanol (or another suitable solvent)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound and the positive control.

-

Prepare a series of dilutions of the test compound and control.

-

-

Reaction:

-

In a microplate well or cuvette, mix a defined volume of the DPPH solution with a defined volume of the test compound solution.

-

Prepare a blank containing the solvent instead of the test compound.

-

-

Incubation:

-

Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solution at ~517 nm.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Reference: Detailed procedures for the DPPH assay are widely available in the literature.

Measurement of Glutathione Synthesis Rate using Isotopic Labeling

This protocol provides an overview of a method to measure the fractional synthesis rate (FSR) of glutathione using a stable isotope-labeled cysteine tracer.

Materials:

-

Stable isotope-labeled L-cysteine (e.g., L-[1-¹³C]cysteine)

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

-

Reagents for sample preparation and derivatization

Procedure:

-

Infusion:

-

Administer a primed, constant intravenous infusion of the labeled cysteine tracer to the subject.

-

-

Sample Collection:

-

Collect blood samples at baseline and at regular intervals during the infusion.

-

-

Sample Preparation:

-

Isolate red blood cells or other target cells.

-

Lyse the cells and extract the glutathione.

-

Derivatize the glutathione to make it suitable for GC-MS or LC-MS analysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized samples to determine the isotopic enrichment of glutathione.

-

-

Calculation:

-

Calculate the fractional synthesis rate (FSR) of glutathione based on the rate of incorporation of the labeled cysteine into the glutathione pool over time.

-

Reference: Detailed methodologies for measuring glutathione synthesis rates using isotopic tracers have been published by various research groups.

Experimental Workflows

Investigating Cysteine-Induced Nrf2 Activation

Conclusion

DL-Cysteine hydrochloride is a versatile and biologically significant molecule with far-reaching implications for cellular health and disease. Its fundamental role as a precursor to glutathione underscores its importance in maintaining cellular redox homeostasis and protecting against oxidative stress. The ability of cysteine to directly scavenge free radicals and its involvement in key signaling pathways like the Keap1-Nrf2 and CBS/H₂S pathways further highlight its multifaceted nature. This technical guide provides a foundational understanding of these biological functions, supported by quantitative data and detailed experimental protocols, to empower researchers and drug development professionals in their exploration of the therapeutic potential of DL-Cysteine hydrochloride. Further research into the precise dose-response relationships and the intricate molecular mechanisms of its action will continue to unveil new avenues for its application in promoting human health.

References

- 1. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redox Sensitivities of Global Cellular Cysteine Residues under Reductive and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological Significance of Reactive Cysteine Residues of Keap1 in Determining Nrf2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

An In-depth Technical Guide on H-DL-Cys.HCl as a Modulator of the NMDA Glutamatergic Receptor

Executive Summary: The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in numerous neurological disorders. This document provides a technical overview of H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl), a sulfur-containing amino acid, and its putative role as a modulator of the NMDA receptor. Drawing on evidence from structurally related compounds like homocysteine and L-cysteine, this guide explores the potential mechanism of action, downstream signaling pathways, and detailed experimental protocols for its characterization. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and therapeutic discovery.

The NMDA Receptor: Structure and Function

The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[3][4] This subunit composition dictates the receptor's pharmacological and biophysical properties.[5]

Mechanism of Activation

NMDA receptor activation is a complex process that requires the fulfillment of two simultaneous conditions, making it a "coincidence detector".

-

Ligand Binding: The binding of both the primary agonist, glutamate (to the GluN2 subunit), and a co-agonist, either glycine or D-serine (to the GluN1 subunit), is necessary to prime the channel.

-

Depolarization: At resting membrane potential, the receptor's ion channel is blocked by a magnesium ion (Mg²⁺). This block is voltage-dependent and is only relieved when the postsynaptic membrane is sufficiently depolarized, typically following the activation of nearby AMPA receptors.

Once both conditions are met, the channel opens, allowing the influx of cations, most notably Calcium (Ca²⁺) and Sodium (Na⁺), and the efflux of Potassium (K⁺). The influx of Ca²⁺ is particularly significant as it acts as a crucial second messenger, initiating a cascade of intracellular signaling events.

This compound: A Putative NMDA Receptor Modulator

This compound is the hydrochloride salt of DL-Cysteine, an amino acid containing a thiol group. While direct studies on this compound as a primary NMDA receptor agonist are limited, substantial evidence from related sulfur-containing amino acids, homocysteine (HCY) and cysteine (CYS), suggests a modulatory role.

Proposed Mechanism of Action

Studies have shown that homocysteine can act as a weak agonist at the NMDA receptor's glutamate binding site and, more significantly, as a modulator that reduces receptor desensitization. This reduction in desensitization prolongs the channel's open state, thereby increasing total charge transfer. L-cysteine has also been shown to enhance NMDA receptor-mediated charge transfer. HCY-induced excitotoxicity and apoptosis in neurons are blocked by NMDA receptor antagonists, further implicating this pathway.

Given its structural similarity, this compound is hypothesized to act similarly by:

-

Interacting with the glutamate and/or co-agonist binding sites.

-

Modulating the receptor's redox state via its sulfhydryl group, as specific cysteine residues on the receptor are known to be molecular determinants of redox modulation.

-

Altering receptor desensitization kinetics, leading to enhanced or prolonged receptor activity upon stimulation by endogenous glutamate.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor and the subsequent influx of Ca²⁺ triggers multiple downstream signaling cascades critical for synaptic plasticity. Ca²⁺ binds to calmodulin (CaM), and the resulting Ca²⁺/CaM complex activates several key enzymes, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and calcineurin. These pathways ultimately influence gene expression, protein synthesis, and structural changes at the synapse, leading to long-term potentiation (LTP) or long-term depression (LTD).

Quantitative Data on Related Modulators

Direct quantitative data such as the inhibitor constant (Kᵢ) or EC₅₀ for this compound at the NMDA receptor are not widely available in the literature. However, studies on related compounds provide semi-quantitative insights into their modulatory effects.

| Compound | Receptor Subunits | Concentration | Effect on Peak Amplitude | Effect on Desensitization | Citation(s) |

| Homocysteine (HCY) | GluN1/GluN2A | 50 µM - 1 mM | Increase | Strong Reduction | |

| Homocysteine (HCY) | GluN1/GluN2B | 50 µM - 1 mM | Decrease | Strong Reduction | |

| L-Cysteine (L-CYS) | Native (Neurons) | 1 mM | No significant effect | Reduction |

Experimental Protocols for Characterization

To fully characterize the activity of this compound as an NMDA receptor agonist or modulator, a combination of electrophysiological, functional, and biochemical assays is required.

Electrophysiological Analysis: Whole-Cell Patch-Clamp

This technique directly measures the ion flow through NMDA receptor channels in neurons, providing detailed information on kinetics, amplitude, and modulation.

Objective: To measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in the presence and absence of this compound.

Methodology:

-

Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent model.

-

Recording Setup: Use a microscope equipped with differential interference contrast (DIC) optics to visualize and target individual neurons.

-

Whole-Cell Configuration: Approach a neuron with a glass micropipette filled with an intracellular-like solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) and then rupture the membrane patch to achieve the whole-cell configuration.

-

Isolation of NMDA Currents: Clamp the neuron's voltage at a positive potential (e.g., +40 mV) to relieve the Mg²⁺ block. Pharmacologically isolate NMDA currents by applying antagonists for AMPA (e.g., CNQX) and GABAₐ (e.g., picrotoxin) receptors.

-

Data Acquisition: Record baseline NMDA-evoked currents by applying NMDA or by electrical stimulation of afferent pathways.

-

Compound Application: Perfuse the brain slice with varying concentrations of this compound and record the resulting changes in the NMDA current's amplitude, rise time, and decay kinetics.

-

Analysis: Compare the current characteristics before, during, and after application of the test compound to determine its effect (agonism, potentiation, or inhibition).

Functional Analysis: Calcium Imaging

This high-throughput method measures the functional consequence of NMDA receptor activation—intracellular calcium influx—using fluorescent indicators.

Objective: To quantify changes in intracellular Ca²⁺ concentration in cultured cells expressing NMDA receptors in response to this compound.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing specific NMDA receptor subunits (e.g., HEK293 cells with GluN1/GluN2A) in a multi-well plate format (e.g., 384-well).

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which becomes fluorescent upon binding to Ca²⁺.

-

Assay Buffer: Wash the cells and add a physiological buffer containing a co-agonist (e.g., glycine) but lacking Mg²⁺.

-

Compound Addition: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence. The instrument then adds varying concentrations of this compound (alone or with a sub-maximal concentration of glutamate) to the wells.

-

Fluorescence Measurement: The instrument continuously monitors the fluorescence intensity in each well. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.

-

Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or potentiation values.

Binding Affinity: Radioligand Binding Assay

This biochemical assay quantifies the affinity of a test compound for a specific receptor site by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for the glutamate or other sites on the NMDA receptor.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cells expressing NMDA receptors to prepare membrane fractions rich in the target receptor.

-

Assay Setup: In a multi-well plate, set up three types of reactions:

-

Total Binding: Membrane preparation + a fixed concentration of a specific radioligand (e.g., [³H]CGP 39653 for the glutamate site).

-

Non-Specific Binding: Total binding components + a high concentration of a known unlabeled ligand to saturate the specific binding sites.

-

Competitive Binding: Total binding components + serial dilutions of the test compound (this compound).

-

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

-

Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ (the concentration that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a compound of interest for modulating the NMDA glutamatergic receptor system, primarily based on the known activities of the related amino acids homocysteine and cysteine. Its potential to act as a weak agonist or a modulator of receptor desensitization warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating its precise mechanism of action, binding affinity, and functional consequences. Future research should focus on direct electrophysiological and functional characterization of this compound across different NMDA receptor subunit compositions to determine its selectivity and therapeutic potential for neurological disorders.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-DL-Cys.HCl in Anaerobic Microbiology Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cultivation of anaerobic microorganisms is fundamental to research in gut microbiology, industrial fermentation, and drug development. A critical factor for success is the creation and maintenance of a low redox potential environment, effectively scrubbing all dissolved oxygen from the culture medium. H-DL-Cys.HCl (DL-Cysteine hydrochloride) is a widely used and effective reagent for this purpose. It serves a dual role: primarily as a reducing agent to create an anaerobic atmosphere, and secondarily as a nutritional source of the amino acid cysteine for microbial growth. Its hydrochloride form is generally preferred over L-cysteine due to its enhanced solubility and greater stability against oxidation in stock solutions.[1][2]

These application notes provide detailed protocols and technical information for the effective use of this compound in anaerobic microbiology media.

Application Notes

Principle of Action: Reducing Agent

The efficacy of cysteine as a reducing agent lies in its thiol (-SH) group. In the presence of dissolved oxygen, the thiol groups of two cysteine molecules are oxidized to form a disulfide bond, creating the molecule cystine, and reducing oxygen to water.[2][3] This reaction effectively removes molecular oxygen from the culture medium, lowering the redox potential to a level suitable for the growth of even strict anaerobes.

Metabolic Significance of Cysteine

Beyond its role as a reducing agent, cysteine is a key sulfur-containing amino acid that can be metabolized by various anaerobic bacteria.

-

Nutrient Source: Many anaerobes can utilize cysteine as a source of carbon, nitrogen, and sulfur.

-

Metabolic Byproducts: Anaerobic catabolism of cysteine can produce pyruvate, ammonia, and hydrogen sulfide (H₂S).[4] The production of H₂S is a notable characteristic of many gut microorganisms and can have significant physiological effects.

-

Interspecies Electron Transfer: In some complex anaerobic communities, such as methanogenic consortia, cysteine may act as an electron carrier, facilitating syntrophic metabolism between different microbial species.

-

Growth Initiation: For some bacteria like Escherichia coli and Aerobacter aerogenes, cysteine is crucial for initiating growth under anaerobic conditions, especially in minimal media.

Optimization and Concentration

The optimal concentration of this compound can vary depending on the specific microorganisms and culture system. A concentration of 0.5 g/L is widely effective for a variety of anaerobes, including those isolated from the gut microbiome. However, concentrations typically range from 0.4 to 0.8 g/L. It is important to note that excessively high concentrations (e.g., above 500 mg/L in some systems) can have inhibitory effects on certain bacteria. Optimization may be required for specific applications.

Data Presentation

Table 1: Recommended Concentrations of this compound

| Application | Recommended Concentration (g/L) | Notes |

| General Anaerobic Bacteria Cultivation | 0.5 | A common starting concentration that works well for a broad range of anaerobes, including Clostridium species. |

| Gut Microbiome Cultivation | 0.4 - 0.8 | This range is frequently cited for media dedicated to culturing complex gut microbiota. |

| Biohydrogen Production (by Enterobacter) | 0.3 - 0.5 | Studies have shown that concentrations in this range enhance hydrogen yield, while concentrations above 0.5 g/L can be inhibitory. |

| Minimal Media for E. coli | ~0.02 - 0.04 (1-2 µM Cystine) | Very low concentrations are sufficient to initiate anaerobic growth in minimal media where cysteine may be a limiting factor. |

Table 2: Example of a Combined Reducing Agent Stock Solution

For creating a highly reduced environment, this compound is often used in combination with other reducing agents like sodium sulfide (Na₂S).

| Component | Amount per 110 mL Distilled Water |

| L-Cysteine·HCl·H₂O | 2.5 g |

| Na₂S·9H₂O | 2.5 g |

| This solution is typically prepared under anoxic conditions, pH adjusted, and autoclaved before being added to the final medium. |

Experimental Protocols & Workflows

General Workflow for Anaerobic Media Preparation

The fundamental goal is to eliminate oxygen at every stage. This involves preparing the medium, purging dissolved oxygen with an anoxic gas, sterilizing the medium in a sealed vessel, and finally adding the reducing agent and other heat-labile components.

Caption: General workflow for preparing strictly anaerobic culture media.

Protocol 1: Direct Addition of this compound Before Autoclaving

This method is simpler and suitable for many common anaerobes.

-

Prepare Medium: Dissolve all heat-stable media components (e.g., yeast extract, peptones, salts) in distilled water.

-

Add Cysteine: Add this compound powder directly to the medium to the desired final concentration (e.g., 0.5 g/L). If using a redox indicator like resazurin (typically 1 mg/L), add it at this stage.

-

Dispense and Gas: Dispense the medium into appropriate culture vessels (e.g., serum bottles or tubes).

-

Purge Oxygen: While stirring or bubbling, purge the medium and headspace with an oxygen-free gas (e.g., 80% N₂, 20% CO₂) for at least 20-30 minutes to remove dissolved oxygen.

-

Seal and Sterilize: Quickly and securely seal the vessels with butyl rubber stoppers and aluminum crimps. Autoclave at 121°C for 15-20 minutes.

-

Final Additions: After the medium has cooled, aseptically add any filter-sterilized, heat-labile components (like vitamins or specific carbon sources) via syringe. The medium is now ready for inoculation.

Protocol 2: Post-Autoclave Addition via Anoxic Stock Solution

This method is preferred for highly oxygen-sensitive organisms or when cysteine is used with other reducing agents that may react with media components during autoclaving.

-

Prepare and Autoclave Medium: Prepare the bulk medium without this compound. Dispense, purge with anoxic gas, seal, and autoclave as described in Protocol 1 (steps 1, 3, 4, 5).

-

Prepare Anoxic Cysteine Stock: a. In an anaerobic chamber or a gassing station, bring a known volume of distilled water to a boil while flushing with N₂ gas for 1 minute to remove oxygen, then let it cool to room temperature under the gas stream. b. Dissolve a pre-weighed amount of this compound to create a concentrated stock solution (e.g., 50 g/L or 100x). c. Dispense the stock solution into serum vials inside the anaerobic chamber or while maintaining a positive pressure of anoxic gas. d. Seal the vials and autoclave. This anoxic stock can be stored for future use.

-

Final Assembly: Once the main culture medium has cooled, use a sterile, anoxic syringe and needle to aseptically transfer the required volume of the cysteine stock solution into the final culture vessel.

-

Equilibration: Allow the medium to equilibrate for a few hours before inoculation to ensure the redox potential has stabilized. The loss of color from a resazurin indicator confirms a reduced state.

Signaling and Metabolic Pathways

Cysteine as a Reducing Agent

The primary role of cysteine in anaerobic media is to scavenge dissolved oxygen. This is a straightforward chemical reaction where the cysteine thiol is oxidized.

Caption: Oxidation of cysteine to cystine, which reduces molecular oxygen.

Simplified Anaerobic Cysteine Catabolism

Several facultative and obligate anaerobes can degrade cysteine as an energy source. The CyuA enzyme is a key cysteine desulfidase in this process in organisms like E. coli.

Caption: Simplified pathway of anaerobic cysteine degradation in E. coli.

References

Preparation of H-DL-Cys.HCl Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Cys.HCl, the hydrochloride salt of a racemic mixture of D- and L-cysteine, is a crucial supplement in specific cell culture applications. Cysteine is a semi-essential, sulfur-containing amino acid that plays a vital role in protein synthesis, detoxification, and cellular protection against oxidative stress.[1][2] The L-isomer is the biologically active form for protein synthesis; however, the DL-racemic mixture can also serve as a source of cysteine. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in cell culture.

The hydrochloride form enhances the stability of cysteine, which is otherwise prone to oxidation in solution.[3] Proper preparation and storage of stock solutions are critical to ensure the integrity and efficacy of this supplement in maintaining cell health and ensuring experimental reproducibility.

Chemical Properties and Role in Cell Culture

This compound is utilized in cell culture for several key functions:

-